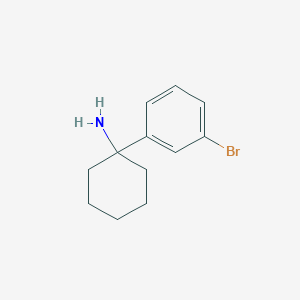
1-(3-溴苯基)环己烷-1-胺
描述
1-(3-Bromophenyl)cyclohexan-1-amine is an organic compound characterized by a bromophenyl group attached to a cyclohexan-1-amine structure
科学研究应用
1-(3-Bromophenyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to investigate the interaction of bromophenyl groups with biological targets.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclohexan-1-amine can be synthesized through several methods, including the reduction of 1-(3-bromophenyl)cyclohexanone using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically requires anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is often produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
1-(3-Bromophenyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-bromophenyl)cyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Various nucleophiles, such as alkyl halides or amines
Major Products Formed:
Oxidation: 1-(3-bromophenyl)cyclohexanone
Reduction: Various amine derivatives
Substitution: Bromophenyl-substituted cyclohexanamines
作用机制
The mechanism by which 1-(3-Bromophenyl)cyclohexan-1-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
1-(4-bromophenyl)cyclohexan-1-amine
1-(2-bromophenyl)cyclohexan-1-amine
1-(3-chlorophenyl)cyclohexan-1-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
1-(3-Bromophenyl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 1-(3-Bromophenyl)cyclohexan-1-amine is characterized by a cyclohexane ring substituted with a bromophenyl group. The presence of the bromine atom may enhance the compound's reactivity and influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 252.15 g/mol |
| Melting Point | Not specified |
The biological activity of 1-(3-Bromophenyl)cyclohexan-1-amine is hypothesized to involve its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may influence pathways related to neurotransmission and metabolic processes, although detailed mechanisms are still under investigation.
Anticancer Activity
Recent studies have investigated the anticancer potential of 1-(3-Bromophenyl)cyclohexan-1-amine and its analogs. For instance, compounds structurally similar to 1-(3-Bromophenyl)cyclohexan-1-amine have shown varying degrees of activity against cancer cell lines, including prostate (DU145) and lung (A549) cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications to the bromophenyl group can significantly affect potency .
Inhibition Studies
In vitro assays have demonstrated that certain derivatives exhibit inhibitory activity against specific enzymes, such as heme oxygenase-1 (HO-1), which is implicated in cancer progression. The compound's analogs showed IC values ranging from 11.43 μM to 26.84 μM, indicating moderate potency compared to other known inhibitors .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a related compound in a mouse model of ovarian cancer. The results indicated that the compound could induce dose-dependent antitumor effects without significant body weight loss, suggesting a favorable therapeutic index for compounds within this structural class .
Case Study 2: Antitubercular Activity
Another investigation focused on the antitubercular activity of compounds containing similar moieties. A high-throughput screening identified several active compounds against Mycobacterium tuberculosis, with structure-activity relationship studies revealing that modifications could enhance efficacy while maintaining selectivity .
属性
IUPAC Name |
1-(3-bromophenyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIJPEOUTSNTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















